![molecular formula C6H11N B2592044 6-Azabicyclo[3.2.0]heptane CAS No. 7130-93-0](/img/structure/B2592044.png)
6-Azabicyclo[3.2.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azabicyclo[3.2.0]heptane is a bicyclic organic compound with the molecular formula C6H11N. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical and physical properties. This compound is of significant interest in various fields of scientific research due to its structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.0]heptane typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with cyclobutenones, which can be catalyzed by silver salts to achieve high enantioselectivity . Another approach involves the reduction of spirocyclic oxetanyl nitriles .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production .
化学反応の分析
Types of Reactions: 6-Azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
科学的研究の応用
6-Azabicyclo[3.2.0]heptane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
類似化合物との比較
3-Azabicyclo[3.1.1]heptane: This compound is structurally similar but has a different ring system, leading to distinct chemical properties.
Bicyclo[3.1.1]heptane: Another related compound, often used as a bioisostere for meta-substituted benzenes.
Uniqueness: 6-Azabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
6-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFZPCFEIOINER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7130-93-0 |
Source


|
| Record name | 6-azabicyclo[3.2.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the 6-azabicyclo[3.2.0]heptane scaffold interesting for iminosugar research?
A1: Iminosugars are carbohydrate mimics known to inhibit carbohydrate-processing enzymes, making them interesting targets for drug discovery. The this compound scaffold offers a unique structure with potential for conformational restriction. This is particularly intriguing because previous research has identified a link between the conformation of iminosugars and their biological activity, specifically their ability to inhibit enzymes like β-glucocerebrosidase [].
Q2: What are the key synthetic approaches for accessing the this compound scaffold?
A2: Several synthetic strategies have been explored:
- Mukaiyama Aldolisation and Oxidation: One approach utilizes a Mukaiyama aldol reaction to construct the azabicyclic core, followed by a selective oxidation of the resulting ketone to an enone. This method offers stereodivergent synthesis, allowing access to different stereoisomers of the target compound [].
- Cationic Dieckmann-type Reaction and Desaturation: Another strategy involves a unique cationic Dieckmann-type reaction to construct a bicyclic β-lactam intermediate. Subsequent desaturation using an oxidant like IBX provides access to the desired this compound scaffold. This method also allows for stereocontrol, enabling the preparation of specific isomers [].
Q3: Has the this compound scaffold been used to synthesize other biologically relevant molecules?
A3: Yes, research has demonstrated the use of a 6-(2,4-dimethoxybenzyl)-2-((1′,2′-O-isopropylidene)ethyl)-4-methoxy-3-oxa-7-oxo-6-azabicyclo-(3.2.0)heptane derivative as a key intermediate in the synthesis of 2-amino-2,3-dideoxy(branched-chain)sugar analogues []. These sugar analogues hold potential for various biological applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2591962.png)
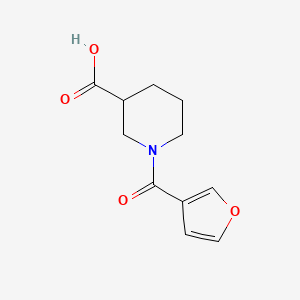
![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B2591965.png)
![2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2591966.png)

![(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591969.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2591971.png)
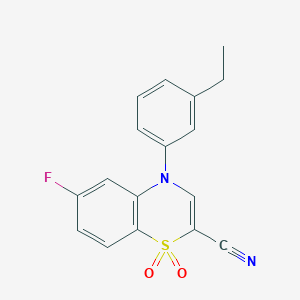
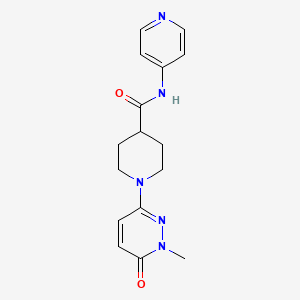
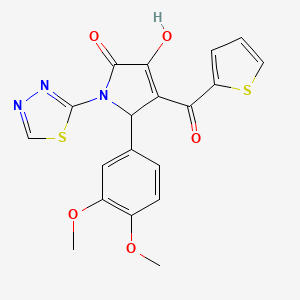
![13-fluoro-5-(2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2591979.png)
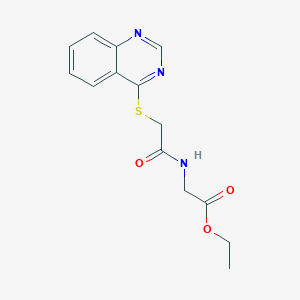
![(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2591981.png)
